

# Spectroscopic and Experimental Data for 3-Hydroxy-3-phenylpentanamide: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	3-Hydroxy-3-phenylpentanamide
CAS No.:	5579-03-3
Cat. No.:	B1203826

[Get Quote](#)

Comprehensive spectroscopic data for **3-Hydroxy-3-phenylpentanamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is not readily available in public scientific databases. While related compounds and general spectroscopic principles can offer insights, specific experimental data for this particular molecule remains elusive.

This technical guide aims to provide a framework for the characterization of **3-Hydroxy-3-phenylpentanamide**, outlining the expected spectroscopic features and the experimental protocols that would be necessary for its synthesis and analysis. This information is intended for researchers, scientists, and professionals in drug development who may be working with this or structurally similar compounds.

## Predicted Spectroscopic Data

Based on the structure of **3-Hydroxy-3-phenylpentanamide**, the following spectroscopic characteristics can be anticipated. These predictions are based on established principles of NMR, IR, and MS.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts ( $\delta$ ) are predicted relative to a standard reference, typically tetramethylsilane (TMS).

<sup>13</sup>C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data for **3-Hydroxy-3-phenylpentanamide**

Assignment	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted Multiplicity	Predicted <sup>13</sup> C Chemical Shift (ppm)
Phenyl-H	7.2 - 7.5	Multiplet	125 - 150
-OH	Variable (broad singlet)	Singlet	-
-NH <sub>2</sub>	Variable (broad singlet)	Singlet	-
-CH <sub>2</sub> - (next to C=O)	~2.3 - 2.6	Singlet or AB quartet	~45 - 55
-CH <sub>2</sub> - (ethyl group)	~1.6 - 1.9	Quartet	~30 - 40
-CH <sub>3</sub> (ethyl group)	~0.8 - 1.1	Triplet	~8 - 12
C=O (amide)	-	-	~170 - 180
C-OH (tertiary)	-	-	~70 - 80

Note: Predicted values are estimates and can vary based on the solvent and other experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different bonds.

Table 2: Predicted IR Absorption Bands for **3-Hydroxy-3-phenylpentanamide**

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
O-H (alcohol)	3200 - 3600	Strong, Broad
N-H (amide)	3100 - 3500	Medium (two bands for primary amide)
C-H (aromatic)	3000 - 3100	Medium to Weak
C-H (aliphatic)	2850 - 3000	Medium
C=O (amide)	~1650	Strong
C=C (aromatic)	1450 - 1600	Medium to Weak
C-N (amide)	1200 - 1400	Medium
C-O (alcohol)	1000 - 1200	Medium

## Mass Spectrometry (MS)

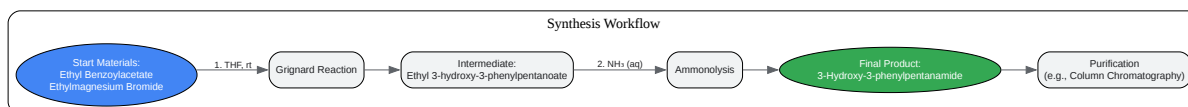
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Hydroxy-3-phenylpentanamide** (C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>), the expected molecular weight is approximately 193.24 g/mol. The mass spectrum would show a molecular ion peak ([M]<sup>+</sup>) and various fragment ions resulting from the cleavage of bonds within the molecule.

## Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **3-Hydroxy-3-phenylpentanamide** are not available in the searched literature. However, a general synthetic approach and standard analytical procedures can be outlined.

## Synthesis of 3-Hydroxy-3-phenylpentanamide

A plausible synthetic route for **3-Hydroxy-3-phenylpentanamide** could involve the reaction of an appropriate precursor, such as a  $\beta$ -keto ester, with an organometallic reagent, followed by amidation. A potential, though unconfirmed, workflow is presented below.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Experimental Data for 3-Hydroxy-3-phenylpentanamide: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1203826/docs#spectroscopic-and-experimental-data-for-3-hydroxy-3-phenylpentanamide-a-technical-overview\]](https://www.benchchem.com/product/b1203826/docs#spectroscopic-and-experimental-data-for-3-hydroxy-3-phenylpentanamide-a-technical-overview)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)